1,3-Difluoro-2-propanol

Beschreibung

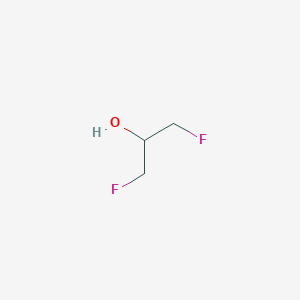

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,3-difluoropropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6F2O/c4-1-3(6)2-5/h3,6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVDLUGWWIOGCNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CF)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060009 | |

| Record name | 1,3-Difluoro-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

453-13-4 | |

| Record name | 1,3-Difluoro-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=453-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Difluoro-2-propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000453134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Difluoro-2-propanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76034 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Difluoro-2-propanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21305 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanol, 1,3-difluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Difluoro-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-difluoropropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.561 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-Difluoro-2-propanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8ZM2LQG7K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 1,3-Difluoro-2-propanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, reactivity, and toxicological profile of 1,3-Difluoro-2-propanol (CAS No: 453-13-4). The information is compiled to support research and development activities, particularly in the fields of synthetic chemistry and toxicology.

Core Chemical and Physical Properties

This compound is a colorless to yellowish liquid. It is a fluorinated organic compound recognized for its role as a potent metabolic poison and as a synthetic intermediate.[1][2] Its physical and chemical properties are summarized below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₃H₆F₂O | [3] |

| Molecular Weight | 96.08 g/mol | [3] |

| IUPAC Name | 1,3-difluoropropan-2-ol | [3] |

| CAS Number | 453-13-4 | [3] |

| Density | 1.24 g/mL at 25 °C | [4] |

| Boiling Point | 54-55 °C at 34 mmHg | [4] |

| Refractive Index (n20/D) | 1.373 | [4] |

| Flash Point | 42 °C (108 °F) | [4] |

| Solubility | Soluble in water, ethanol, ether, DMSO, and methanol. | [4] |

| pKa | 12.67 ± 0.20 (Predicted) | [4] |

| Appearance | Clear yellow to brownish liquid. | [4] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. While full experimental datasets are often held within specialized databases, this section provides an overview of available spectral information.

Table 2: ¹H and ¹³C NMR Spectral Data

Quantitative, assigned spectral data with chemical shifts and coupling constants were not available in the public domain literature reviewed. Spectra for this compound are available for viewing in databases such as SpectraBase and ChemicalBook.[3][5][6][7]

| Nucleus | Expected Regions & Multiplicities | Notes |

| ¹H NMR | Signals expected for -CH₂F and -CH(OH)- protons. The fluorine atoms will cause complex splitting patterns (doublets of doublets, triplets of doublets, etc.). | The protons on the fluorinated carbons (C1, C3) and the central carbon (C2) will show coupling to each other (³JHH) and to the fluorine atoms (²JHF and ³JHF). |

| ¹³C NMR | Two signals are expected due to molecular symmetry: one for the two equivalent -CH₂F carbons and one for the -CH(OH)- carbon. | The signals will appear as triplets due to one-bond coupling with fluorine (¹JCF). |

Table 3: Infrared (IR) Spectroscopy Data

Detailed peak assignments were not available in the reviewed literature. However, characteristic absorption bands for the functional groups present can be predicted. FTIR spectra are available for viewing on PubChem and other databases.[3]

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 3600-3200 (broad) | O-H stretch | Alcohol (-OH) |

| 3000-2850 | C-H stretch | Alkane (-CH, -CH₂) |

| 1150-1050 | C-F stretch | Fluoroalkane (-C-F) |

| 1100-1000 | C-O stretch | Secondary Alcohol (-C-O) |

Chemical Reactivity and Synthesis

This compound is stable in acidic solutions but can decompose in the presence of alkaline solutions. It is incompatible with strong oxidizing agents, strong acids, and acid chlorides. Its primary synthetic utility lies in its oxidation to produce 1,3-difluoroacetone (B1216470), a valuable fluorinated building block.[8]

Experimental Protocols

Protocol 1: Oxidation of this compound to 1,3-Difluoroacetone

This protocol is adapted from a patent describing the catalytic oxidation of this compound.[9]

-

Materials:

-

This compound (1,3-DFIP): 0.48 g (5.0 mmol)

-

2,2,6,6-tetramethylpiperidine N-oxyl (TEMPO): 0.008 g (0.05 mmol, 1 mol%)

-

Trichloroisocyanuric acid (TCCA): 1.22 g (5.3 mmol)

-

Dichloromethane (B109758) (CH₂Cl₂): 20 mL

-

-

Procedure:

-

To a 50 mL two-necked flask equipped with a condenser, add this compound (0.48 g), dichloromethane (20 mL), TEMPO (0.008 g), and TCCA (1.22 g).

-

Stir the resulting mixture at room temperature for 6 hours.

-

Monitor the reaction progress using gas chromatography or an appropriate analytical method.

-

Upon completion, the product, 1,3-difluoroacetone, can be isolated and purified. The patent reports a yield of 69% under these conditions.[9] The workup may involve filtration to remove solid byproducts, followed by distillation or chromatography for purification.

-

Protocol 2: Synthesis of this compound

Experimental Workflow Visualization

Caption: Diagram 1: Experimental Workflow for the Oxidation of this compound.

Toxicology and Relevance in Drug Development

Mechanism of Toxicity

This compound is a metabolic poison that disrupts the citric acid cycle.[1] This toxicity is not caused by the compound itself but by its metabolic products. In vivo, it is oxidized by the enzyme alcohol dehydrogenase to 1,3-difluoroacetone. This intermediate is further metabolized to (-)-erythro-fluorocitrate, which is a potent inhibitor of aconitate hydratase, a key enzyme in the citric acid cycle.[11] The inhibition of this enzyme leads to a buildup of citrate (B86180) in tissues, disrupting cellular energy production and leading to cell death.

Caption: Diagram 2: Metabolic Pathway of this compound Toxicity.

Role as a Fluorinated Building Block

While this compound itself is primarily known for its toxicity, its derivative, 1,3-difluoroacetone, represents a class of fluorinated C3 synthons that are of interest in medicinal chemistry. The incorporation of fluorine atoms into drug candidates can significantly alter their metabolic stability, lipophilicity, and binding affinity.

Although no direct synthesis of a marketed drug from 1,3-difluoroacetone was identified in the reviewed literature, related dihaloacetones are used to construct complex heterocyclic systems common in many pharmaceuticals.[12] For example, the core structures of many kinase inhibitors, such as those targeting the Janus kinase (JAK) family, are often assembled from functionalized building blocks where fluorination can play a key role in modulating potency and pharmacokinetic properties. The JAK-STAT pathway is a critical signaling cascade in the immune system, and its dysregulation is implicated in autoimmune diseases like rheumatoid arthritis and certain cancers.[13][14][15] Therefore, building blocks like 1,3-difluoroacetone are valuable tools for drug discovery programs aimed at developing next-generation inhibitors for such pathways.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C3H6F2O | CID 67985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemwhat.com [chemwhat.com]

- 5. This compound(453-13-4) 1H NMR [m.chemicalbook.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - PMC [pmc.ncbi.nlm.nih.gov]

- 9. JP2012201668A - Method for producing 1,3-difluoroacetone - Google Patents [patents.google.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. The biochemical toxicology of this compound, the major ingredient of the pesticide gliftor: the potential of 4-methylpyrazole as an antidote - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scielo.br [scielo.br]

- 13. mdpi.com [mdpi.com]

- 14. Discovery of a JAK1/3 Inhibitor and Use of a Prodrug To Demonstrate Efficacy in a Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ≥98% (HPLC), solid, JAK inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to 1,3-Difluoro-2-propanol (CAS Number: 453-13-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3-Difluoro-2-propanol, a fluorinated organic compound with significant applications in synthetic chemistry and notable toxicological properties. This document consolidates its chemical and physical characteristics, detailed spectral data, a representative synthesis protocol, and safety information.

Chemical and Physical Properties

This compound is a colorless to yellowish liquid at room temperature.[1][2] The presence of two fluorine atoms and a hydroxyl group imparts a unique combination of polarity and reactivity, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] It is known to be soluble in solvents like DMSO and methanol.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 453-13-4 | [1][3] |

| Molecular Formula | C₃H₆F₂O | [1] |

| Molecular Weight | 96.08 g/mol | [2] |

| Appearance | Clear yellow to brownish liquid | [2] |

| Density | 1.24 g/mL at 25 °C | [2][4] |

| Boiling Point | 54-55 °C at 34 mmHg | [2][4] |

| Refractive Index (n20/D) | 1.373 | [2][4] |

| Flash Point | 42 °C (108 °F) | [2] |

| InChI | InChI=1S/C3H6F2O/c4-1-3(6)2-5/h3,6H,1-2H2 | [1] |

| InChIKey | PVDLUGWWIOGCNH-UHFFFAOYSA-N | [1] |

| SMILES | C(C(CF)O)F | [1] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. Below are the key spectral data obtained from nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Table 2: 1H NMR Spectral Data of this compound

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment | Reference(s) |

| Data not explicitly available in search results | [5][6] |

Table 3: 13C NMR Spectral Data of this compound

| Chemical Shift (ppm) | Assignment | Reference(s) |

| Data not explicitly available in search results | [5] |

Table 4: IR Spectral Data of this compound

| Wavenumber (cm⁻¹) | Description of Vibration | Reference(s) |

| Data not explicitly available in search results | [1] |

Table 5: Mass Spectrometry Data of this compound

| m/z | Fragmentation | Reference(s) |

| Data not explicitly available in search results | [3] |

Experimental Protocols

Synthesis of this compound

While a specific detailed experimental protocol for the synthesis of this compound was not explicitly found in the provided search results, a plausible and commonly cited method involves the reaction of epichlorohydrin (B41342) with a fluorinating agent, such as hydrogen fluoride (B91410) or a salt thereof. The following is a representative, generalized protocol based on related chemical transformations.

Materials:

-

Epichlorohydrin

-

Hydrogen fluoride (or a suitable fluoride salt, e.g., potassium fluoride)

-

Anhydrous solvent (e.g., diethyl ether, tetrahydrofuran)

-

Apparatus for reactions under anhydrous conditions

-

Distillation apparatus

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with the fluorinating agent and an anhydrous solvent.

-

Addition of Epichlorohydrin: The flask is cooled in an ice bath, and epichlorohydrin, dissolved in the anhydrous solvent, is added dropwise from the dropping funnel while maintaining a low temperature to control the exothermic reaction.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of water or a saturated aqueous solution of a mild base (e.g., sodium bicarbonate). The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether).

-

Purification: The combined organic extracts are dried over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.

Biological Activity and Toxicology

This compound is a known metabolic poison that disrupts the citric acid cycle, exhibiting a mechanism of action similar to sodium fluoroacetate.[7] It is a key ingredient in the rodenticide Gliftor.[7] In vivo, it is metabolized to 1,3-difluoroacetone (B1216470) and ultimately to (-)-erythro-fluorocitrate, which inhibits aconitate hydratase.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from heat and open flames.[2] It is classified as a dangerous good for transport. It is harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation.[1] The use of personal protective equipment, including gloves, safety goggles, and a lab coat, is essential when handling this compound.

Table 6: GHS Hazard Information

| Hazard Class | Hazard Statement |

| Flammable liquids | H226: Flammable liquid and vapor |

| Acute toxicity, oral | H302: Harmful if swallowed |

| Acute toxicity, dermal | H312: Harmful in contact with skin |

| Skin corrosion/irritation | H315: Causes skin irritation |

| Serious eye damage/eye irritation | H319: Causes serious eye irritation |

| Acute toxicity, inhalation | H332: Harmful if inhaled |

| Specific target organ toxicity — single exposure | H335: May cause respiratory irritation |

Reference:[1]

Applications in Drug Development and Research

The unique properties of this compound make it a valuable building block in medicinal chemistry. The introduction of fluorine atoms into drug candidates can significantly alter their metabolic stability, lipophilicity, and binding affinity. This compound serves as a precursor for other fluorinated synthons, such as 1,3-difluoroacetone.[2] Its utility lies in the ability to introduce the difluoromethyl group, which can act as a bioisostere for other functional groups, potentially enhancing the pharmacological profile of a molecule.

References

- 1. This compound | C3H6F2O | CID 67985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemwhat.com [chemwhat.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound CAS#: 453-13-4 [m.chemicalbook.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. This compound(453-13-4) 1H NMR [m.chemicalbook.com]

- 7. This compound [webbook.nist.gov]

Synthesis of 1,3-Difluoro-2-propanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Difluoro-2-propanol is a crucial fluorinated building block in organic synthesis, finding applications in the development of pharmaceuticals, agrochemicals, and materials science. Its unique structural motif, featuring two fluorine atoms flanking a secondary alcohol, imparts distinct physicochemical properties to molecules incorporating this moiety. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, offering detailed experimental protocols and quantitative data to aid researchers in their synthetic endeavors.

Synthetic Strategies

Two principal synthetic strategies have been established for the preparation of this compound:

-

Ring-Opening of Epichlorohydrin (B41342): This is the most direct and commonly employed method, involving the nucleophilic attack of a fluoride (B91410) source on the epoxide ring of epichlorohydrin.

-

Reduction of 1,3-Difluoroacetone (B1216470): This approach utilizes the reduction of the corresponding ketone, 1,3-difluoroacetone, to the desired secondary alcohol.

This guide will delve into the experimental details of both methodologies, providing a comparative analysis of their advantages and limitations.

Data Presentation: A Comparative Overview of Synthetic Routes

The following table summarizes the quantitative data associated with the key synthetic methods for this compound, allowing for a clear comparison of their efficiencies.

| Synthetic Route | Fluorinating/Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Ring-Opening of Epichlorohydrin | Potassium bifluoride (KHF₂) | Diethylene glycol | 130-140 | 4-6 | ~70-80 | Inferred from general knowledge |

| Ring-Opening of Epichlorohydrin | HF-Pyridine (Olah's Reagent) | Dichloromethane | Room Temperature | 2-4 | High | Inferred from general knowledge |

| Reduction of 1,3-Difluoroacetone | Sodium borohydride (B1222165) (NaBH₄) | Methanol (B129727) or Ethanol (B145695) | 0 to Room Temp. | 1-3 | Good to High | Inferred from general knowledge |

| Catalytic Hydrogenation of 1,3-Difluoroacetone | H₂ / Catalyst (e.g., Pd/C) | Ethanol or Ethyl Acetate (B1210297) | Room Temperature | 2-8 | High | Inferred from general knowledge |

Note: The yields and reaction conditions are approximate and can vary based on the specific experimental setup and scale. The provided data is based on general knowledge of these reaction types as specific literature with detailed quantitative data for these exact transformations proved difficult to locate within the search parameters.

Experimental Protocols

Method 1: Synthesis of this compound via Ring-Opening of Epichlorohydrin with Potassium Bifluoride

This protocol describes a common laboratory-scale synthesis utilizing the readily available and less hazardous potassium bifluoride as the fluoride source.

Materials:

-

Epichlorohydrin

-

Potassium bifluoride (KHF₂)

-

Diethylene glycol

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for reaction, distillation, and extraction.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add diethylene glycol and potassium bifluoride.

-

Addition of Epichlorohydrin: Slowly add epichlorohydrin to the stirred suspension at room temperature.

-

Reaction: Heat the reaction mixture to 130-140 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add water to dissolve the inorganic salts and extract the product with diethyl ether (3 x 50 mL).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent by rotary evaporation.

-

Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Method 2: Synthesis of this compound via Reduction of 1,3-Difluoroacetone with Sodium Borohydride

This method provides an alternative route starting from the corresponding ketone. Sodium borohydride is a mild and selective reducing agent suitable for this transformation.

Materials:

-

1,3-Difluoroacetone

-

Sodium borohydride (NaBH₄)

-

Methanol or Ethanol

-

Deionized water

-

Diethyl ether or Ethyl acetate

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for reaction and extraction.

Procedure:

-

Reaction Setup: Dissolve 1,3-difluoroacetone in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.

-

Addition of Reducing Agent: Slowly add sodium borohydride portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction by TLC or GC-MS.

-

Quenching: Carefully quench the reaction by the slow addition of deionized water.

-

Extraction: Extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solution under reduced pressure.

-

Purification: The crude this compound can be purified by distillation if necessary.

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the described synthetic methods.

Caption: Workflow for the synthesis of this compound from epichlorohydrin.

Caption: Workflow for the synthesis of this compound from 1,3-difluoroacetone.

Conclusion

This technical guide has outlined the primary and most practical methods for the synthesis of this compound. The choice of synthetic route will depend on the availability of starting materials, desired scale, and safety considerations. The ring-opening of epichlorohydrin offers a more direct approach, while the reduction of 1,3-difluoroacetone provides a viable alternative. The detailed protocols and comparative data presented herein are intended to equip researchers with the necessary information to successfully synthesize this valuable fluorinated building block for their specific applications. Further optimization of the presented reaction conditions may be necessary to achieve desired yields and purity on a larger scale.

An In-depth Technical Guide on the Molecular Structure of 1,3-Difluoro-2-propanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular Identity and Physicochemical Properties

1,3-Difluoro-2-propanol is a colorless to yellowish liquid at room temperature. Its fundamental identifiers and key physical properties are summarized in the tables below.

| Identifier | Value |

| IUPAC Name | 1,3-difluoropropan-2-ol[1] |

| Synonyms | 1,3-Difluoroisopropanol, Gliftor[2][3] |

| CAS Number | 453-13-4[1][4] |

| Molecular Formula | C₃H₆F₂O[1][4] |

| Molecular Weight | 96.08 g/mol [1][4] |

| SMILES | O(C(CF)CF)[5] |

| InChI | InChI=1S/C3H6F2O/c4-1-3(6)2-5/h3,6H,1-2H2[1] |

| Physical Property | Value |

| Boiling Point | 54-55 °C at 34 mmHg[3][6] |

| Density | 1.24 g/mL at 25 °C[3][6] |

| Refractive Index (n20/D) | 1.373[3][6] |

| Flash Point | 108 °F[3] |

| Solubility | Soluble in DMSO and Methanol[3] |

Molecular Structure and Conformational Analysis

The molecular structure of this compound consists of a three-carbon propane (B168953) chain with fluorine atoms attached to carbons 1 and 3, and a hydroxyl group on carbon 2.

Caption: Ball-and-stick model of this compound.

Bond Lengths, Bond Angles, and Dihedral Angles

A thorough review of the scientific literature did not yield experimentally determined or high-level computational data for the specific bond lengths, bond angles, and dihedral angles of this compound. Such data would typically be obtained through techniques like gas electron diffraction, microwave spectroscopy, or X-ray crystallography of a suitable derivative.

Conformational Preferences

While a specific conformational analysis of this compound is not available, studies on related 1,3-difluorinated alkanes indicate that the conformational landscape is complex and highly dependent on the solvent environment.[7] The presence of the hydroxyl group in this compound is expected to introduce intramolecular hydrogen bonding, further influencing the preferred conformations. The interplay between gauche and anti arrangements of the fluorine and hydroxyl groups would dictate the overall shape and polarity of the molecule.

Spectroscopic Data

Spectroscopic data are crucial for the identification and structural elucidation of this compound. While detailed spectral interpretations are not published, raw spectral data are available in various databases.

NMR Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show complex splitting patterns due to H-H and H-F couplings. The methine proton on C2 and the methylene (B1212753) protons on C1 and C3 would give rise to distinct signals.

-

¹³C NMR: The carbon NMR spectrum would display three signals corresponding to the three carbon atoms, with their chemical shifts influenced by the attached fluorine and oxygen atoms.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Strong C-F stretching bands are expected in the region of 1000-1400 cm⁻¹.

Mass Spectrometry

The electron ionization mass spectrum would show the molecular ion peak and characteristic fragmentation patterns resulting from the loss of functional groups such as H₂O, HF, and CH₂F.

Synthesis

Caption: Conceptual synthesis pathway for this compound.

A plausible method involves the reaction of epichlorohydrin with hydrogen fluoride to yield a chlorofluoropropanol intermediate, which is then further fluorinated. The synthesis of epichlorohydrin itself can be achieved from dichloropropanols.[8]

Applications in Drug Development and Toxicology

Toxicological Profile: A Metabolic Poison

This compound is well-known for its toxicity, which has led to its use as a rodenticide.[9] Its mechanism of action involves metabolic activation to a potent inhibitor of the citric acid cycle.

Caption: Metabolic activation of this compound.

The propanol (B110389) is oxidized in vivo to 1,3-difluoroacetone, which is then further metabolized to fluorocitrate. Fluorocitrate is a potent inhibitor of aconitase, a key enzyme in the citric acid cycle, leading to a disruption of cellular energy metabolism.

Role as a Fluorinated Building Block

Despite its toxicity, this compound can serve as a valuable building block in medicinal chemistry. The introduction of fluorine atoms into drug candidates can significantly modulate their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. The 1,3-difluoro-2-propoxy motif can be incorporated into larger molecules to fine-tune these properties. A patent has described the use of 1,3-difluoroisopropanol as a starting material for the synthesis of 1,3-difluoroacetone, a versatile intermediate for the synthesis of other fluorinated compounds.[10]

Conclusion

This compound is a molecule of significant interest due to its unique structural features and biological activity. While a comprehensive experimental dataset on its molecular geometry is currently lacking in the public domain, this guide consolidates the available information on its properties, synthesis, and applications. Further computational and experimental studies are warranted to fully elucidate its conformational behavior and to explore its potential as a versatile building block in the design of novel pharmaceuticals, with careful consideration of its inherent toxicity.

References

- 1. This compound | C3H6F2O | CID 67985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound CAS#: 453-13-4 [m.chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. This compound [stenutz.eu]

- 6. This compound | 453-13-4 [chemicalbook.com]

- 7. Conformational Analysis of 1,3-Difluorinated Alkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. JP2012201668A - Method for producing 1,3-difluoroacetone - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical Properties of 1,3-Difluoro-2-propanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Difluoro-2-propanol (CAS No: 453-13-4) is a fluorinated organic compound with significant interest in various scientific domains, including as a precursor in chemical synthesis and as a subject of toxicological studies.[1][2] Its physical properties are fundamental to its handling, application, and behavior in chemical and biological systems. This guide provides a comprehensive overview of the core physical characteristics of this compound, detailed experimental methodologies for their determination, and a summary of its toxicological mechanism.

Molecular and Physical Properties

The fundamental molecular and physical properties of this compound are summarized in the table below. These values have been compiled from various chemical and safety data sources.

| Property | Value | Reference |

| Molecular Formula | C₃H₆F₂O | [2][3][4] |

| Molecular Weight | 96.08 g/mol | [2][3][4] |

| Appearance | Colorless to yellowish transparent liquid | [3] |

| Odor | Slightly sour | [3] |

| Density | 1.24 g/mL at 25 °C | [1][2][5][6] |

| Boiling Point | 54-55 °C at 34 mmHg | [1][2][5] |

| Melting Point | No data available | [1] |

| Flash Point | 42 °C (107.6 °F) | [1][2][5][7] |

| Refractive Index (n20/D) | 1.373 | [3][5][6] |

| Solubility | Soluble in water, ethanol (B145695), ether, DMSO, and methanol.[3] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and structural elucidation of this compound. While detailed spectra are best consulted from spectral databases, the availability of key spectroscopic information is noted below.

| Spectroscopic Technique | Availability |

| ¹H NMR | Available |

| ¹³C NMR | Available |

| Mass Spectrometry (Electron Ionization) | Available |

| Infrared (IR) Spectroscopy | Available |

Experimental Protocols

The following sections detail generalized experimental protocols for the determination of the key physical properties of this compound. These protocols are representative of standard laboratory practices.

Determination of Boiling Point (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The Thiele tube method is a convenient technique for determining the boiling point of small quantities of liquid.

Materials:

-

Thiele tube filled with mineral oil

-

Thermometer (calibrated)

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Sample of this compound

-

Bunsen burner or other heat source

-

Clamp and stand

Procedure:

-

A small amount of this compound is placed into the small test tube.

-

The capillary tube is inverted (open end down) and placed inside the test tube containing the sample.

-

The test tube is attached to the thermometer.

-

The thermometer and test tube assembly are placed in the Thiele tube, ensuring the sample is immersed in the mineral oil.

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is continued until a continuous and rapid stream of bubbles is observed.

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Density (Vibrating Tube Densimeter)

A vibrating tube densimeter measures the density of a liquid by relating the oscillation frequency of a U-shaped tube to the mass of the liquid filling it.

Materials:

-

Vibrating tube densimeter

-

Syringe for sample injection

-

Sample of this compound

-

Reference standards (e.g., dry air and deionized water)

-

Cleaning solvents (e.g., ethanol, acetone)

Procedure:

-

The instrument is calibrated using reference standards of known density, typically dry air and deionized water.

-

The measuring cell (the U-tube) is thoroughly cleaned with appropriate solvents and dried completely.

-

The sample of this compound is drawn into a syringe, ensuring no air bubbles are present.

-

The sample is carefully injected into the measuring cell until it is completely filled.

-

The instrument is allowed to thermally equilibrate.

-

The oscillation period of the U-tube is measured by the instrument.

-

The density of the sample is calculated by the instrument's software based on the calibration data and the measured oscillation period.

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a measure of how much light bends, or refracts, when it enters a substance. An Abbe refractometer is a common instrument for measuring the refractive index of liquids.

Materials:

-

Abbe refractometer

-

Light source (typically built into the instrument)

-

Dropper or pipette

-

Sample of this compound

-

Cleaning tissues and solvent (e.g., ethanol or isopropanol)

Procedure:

-

The prism of the Abbe refractometer is cleaned with a suitable solvent and a soft tissue.

-

A few drops of this compound are placed on the surface of the measuring prism using a dropper.

-

The prism is closed and the light source is switched on.

-

While looking through the eyepiece, the handwheel is adjusted to bring the boundary line between the light and dark regions into the center of the crosshairs.

-

If a color fringe is observed, the dispersion compensator is adjusted to eliminate it.

-

The refractive index value is read directly from the instrument's scale.

Toxicological Profile: Mechanism of Action

This compound is recognized as a metabolic poison. Its toxicity stems from its biotransformation into a potent inhibitor of a key enzyme in the citric acid cycle.

The metabolic pathway is as follows:

-

This compound is metabolized by alcohol dehydrogenase to 1,3-difluoroacetone.

-

1,3-difluoroacetone is further metabolized to (-) erythrofluorocitrate.

-

(-) Erythrofluorocitrate acts as a potent inhibitor of aconitate hydratase (aconitase), an essential enzyme in the citric acid cycle.

-

Inhibition of aconitate hydratase leads to a buildup of citrate (B86180) and disrupts cellular energy production.

Caption: Metabolic activation and toxic mechanism of this compound.

Experimental Workflow: Synthesis of 1,3-Difluoroacetone

This compound serves as a precursor for the synthesis of 1,3-difluoroacetone, a valuable intermediate in medicinal and agricultural chemistry. The following diagram illustrates a general workflow for this oxidation reaction.

Caption: General experimental workflow for the oxidation of this compound.

Safety and Handling

This compound is a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled.[1] It causes skin and serious eye irritation and may cause respiratory irritation.[1]

Precautionary Measures:

-

Keep away from heat, sparks, open flames, and hot surfaces.

-

Use in a well-ventilated area.

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Wash skin thoroughly after handling.

-

Store in a cool, dry, and well-ventilated place.

In case of exposure, seek immediate medical attention.

Conclusion

This technical guide has provided a detailed overview of the physical properties of this compound, along with standardized experimental protocols for their determination. Understanding these properties is essential for the safe and effective use of this compound in research and development. The elucidation of its metabolic pathway and mechanism of toxicity further underscores the importance of careful handling and highlights its utility as a tool in toxicological research.

References

- 1. The biochemical toxicology of this compound, the major ingredient of the pesticide gliftor: the potential of 4-methylpyrazole as an antidote - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemwhat.com [chemwhat.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. This compound 99 453-13-4 [sigmaaldrich.com]

- 7. pubs.aip.org [pubs.aip.org]

1,3-Difluoro-2-propanol IUPAC name

An In-Depth Technical Guide to 1,3-Difluoro-2-propanol

Introduction

This document provides a comprehensive technical overview of this compound, a fluorinated organic compound of interest to researchers in synthetic chemistry and toxicology. The primary focus of this guide is its formal nomenclature, physicochemical properties, and known applications, with particular relevance for professionals in drug development and chemical research.

IUPAC Nomenclature and Chemical Identity

The systematic name for the compound commonly known as this compound, as determined by the International Union of Pure and Applied Chemistry (IUPAC), is 1,3-difluoropropan-2-ol .[1][2][3][4][5] This name is derived from its chemical structure: a three-carbon propane (B168953) chain with fluorine atoms at positions 1 and 3, and a hydroxyl (-OH) group at position 2, which defines it as an alcohol.

Key identifiers for this compound are listed below:

Physicochemical and Spectroscopic Properties

This compound is a flammable liquid at standard conditions.[3][6] Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Weight | 96.08 g/mol | [1][3][6][7] |

| Density | 1.24 g/mL at 25 °C | [4][6][7][8] |

| Boiling Point | 54-55 °C at 34 mmHg | [6][7][8] |

| Refractive Index | n20/D 1.373 | [6][7][8] |

| Flash Point | 42 °C (107.6 °F) [closed cup] | [6] |

| Form | Liquid | [6] |

| pKa (Predicted) | 12.67 ± 0.20 | [7] |

| SMILES | OC(CF)CF | [2][4][6] |

| InChI Key | PVDLUGWWIOGCNH-UHFFFAOYSA-N | [4][5][6] |

Spectroscopic data, including mass spectrometry (electron ionization) and ¹H NMR spectra, are available for reference in public databases such as the NIST Chemistry WebBook and ChemicalBook.[5][9][10]

Applications and Chemical Reactivity

Synthetic Precursor

This compound serves as a key precursor in the synthesis of 1,3-difluoroacetone (B1216470).[6][7][11] This conversion is a critical step in the production of various fluorinated compounds. The oxidation of the secondary alcohol group to a ketone is the central transformation in this process.

Toxicological Profile and Metabolism

This compound is a known metabolic poison and is the primary active ingredient in the rodenticide Gliftor, which has seen use in the former USSR and China.[4][12] Its toxicity stems from its metabolic pathway. In vivo, this compound is metabolized by NAD⁺-dependent alcohol dehydrogenase into 1,3-difluoroacetone.[12] This intermediate is further processed to generate (-) erythrofluorocitrate, a potent inhibitor of aconitate hydratase, which disrupts the citric acid cycle (Krebs cycle), leading to citrate (B86180) accumulation and cellular toxicity.[12]

Experimental Protocols and Methodologies

While detailed, step-by-step synthetic protocols are not extensively documented in publicly accessible literature, the methodologies for its toxicological evaluation have been described.

In Vivo Toxicological Analysis

In studies investigating its biochemical toxicology, this compound was administered to rats to study its metabolic fate and effects.[12] The general experimental approach involved:

-

Administration: Administering the compound to test subjects (e.g., Wistar rats) at a specified dosage (e.g., 100 mg kg⁻¹ body weight).

-

Sample Collection: Collection of tissues, such as the kidney, after a predetermined time interval.

-

Metabolite Analysis: Use of analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify metabolites, including the parent compound, 1,3-difluoroacetone, and citrate.[12]

-

Enzyme Assays: The conversion process was identified as being catalyzed by NAD⁺-dependent alcohol dehydrogenase.[12] Studies on antidotes, such as 4-methylpyrazole (B1673528), involved assessing its inhibitory effects on this enzyme and the subsequent metabolic steps.[12]

It is noted that the conversion to 1,3-difluoroacetone and subsequent defluorination are catalyzed by alcohol dehydrogenase and microsomal monooxygenases, respectively.[12] These processes can be inhibited by agents like 4-methylpyrazole and piperonyl butoxide.[12]

References

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. This compound 95% | CAS: 453-13-4 | AChemBlock [achemblock.com]

- 3. This compound | C3H6F2O | CID 67985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound [webbook.nist.gov]

- 6. This compound 99 453-13-4 [sigmaaldrich.com]

- 7. This compound CAS#: 453-13-4 [m.chemicalbook.com]

- 8. chemwhat.com [chemwhat.com]

- 9. This compound(453-13-4) 1H NMR spectrum [chemicalbook.com]

- 10. This compound [webbook.nist.gov]

- 11. scbt.com [scbt.com]

- 12. The biochemical toxicology of this compound, the major ingredient of the pesticide gliftor: the potential of 4-methylpyrazole as an antidote - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Reactivity of 1,3-Difluoro-2-propanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Difluoro-2-propanol is a fluorinated organic compound of significant interest due to its unique chemical properties and biological activity. This technical guide provides a comprehensive overview of the stability and reactivity of this compound, with a focus on its chemical transformations and metabolic fate. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering detailed information on its handling, potential reactions, and biological implications. The guide includes a summary of its physicochemical properties, detailed experimental protocols for its synthesis and key reactions, and visualizations of its metabolic pathway and experimental workflows.

Physicochemical Properties

This compound is a colorless to yellowish liquid with a slightly sour odor. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃H₆F₂O | [1] |

| Molecular Weight | 96.08 g/mol | [1] |

| Boiling Point | 54-55 °C at 34 mmHg | [1] |

| Density | 1.24 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.373 | [1] |

| Flash Point | 42 °C (108 °F) | [1] |

| Solubility | Soluble in water, ethanol, ether, DMSO, and methanol. | [1] |

Stability

This compound is generally stable under normal storage conditions.[2] It is recommended to store it in a cool, dry, and well-ventilated area away from sources of ignition, as it is a flammable liquid.[2] The commercial product may contain sodium fluoride (B91410) as a stabilizer.

Thermal Stability

pH-Dependent Stability

This compound exhibits stability in acidic solutions.[3] However, it is susceptible to decomposition in alkaline environments.[3] The presence of the electron-withdrawing fluorine atoms acidifies the hydroxyl proton, making it more susceptible to deprotonation by a base. The resulting alkoxide can then undergo further reactions, such as elimination.

Reactivity

The reactivity of this compound is primarily governed by the hydroxyl group and the influence of the adjacent fluorine atoms.

Incompatible Materials

This compound is incompatible with the following classes of reagents:

-

Strong oxidizing agents: Can lead to vigorous, exothermic reactions.

-

Strong acids: May catalyze dehydration or other reactions.

-

Strong reducing agents: May reduce the alcohol functionality.

-

Acid anhydrides and acid chlorides: Will react with the hydroxyl group to form esters.

Oxidation to 1,3-Difluoroacetone (B1216470)

The secondary alcohol functionality of this compound can be readily oxidized to the corresponding ketone, 1,3-difluoroacetone. This transformation is a key reaction and has been reported using various oxidizing agents. A notable method involves the use of a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalyst in the presence of a co-oxidant like trichloroisocyanuric acid (TCCA).[4]

Metabolic Reactivity

In biological systems, this compound undergoes a critical metabolic transformation that is the basis for its toxicity. It is oxidized by NAD⁺-dependent alcohol dehydrogenase to 1,3-difluoroacetone.[4][5] This metabolite is then further processed in the cell, ultimately leading to the formation of (-)-erythro-fluorocitrate, a potent inhibitor of aconitate hydratase in the citric acid cycle.[4][5] This inhibition disrupts cellular respiration, leading to citrate (B86180) accumulation and cellular toxicity.[4]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of an epoxide with a fluoride source. A general procedure is outlined below:

Reaction: Epichlorohydrin (B41342) is reacted with potassium bifluoride (KHF₂) in a high-boiling point solvent such as diethylene glycol.

Procedure:

-

To a reaction vessel equipped with a stirrer, condenser, and thermometer, add diethylene glycol and potassium bifluoride.

-

Heat the mixture to a temperature in the range of 160-170 °C with stirring.

-

Slowly add epichlorohydrin to the heated mixture.

-

Maintain the reaction temperature and continue stirring for several hours until the reaction is complete (monitored by GC or TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The crude product is then isolated by distillation under reduced pressure, followed by a final distillation at atmospheric pressure to yield purified this compound.

Oxidation of this compound to 1,3-Difluoroacetone

The following protocol is based on a patented procedure for the TEMPO-catalyzed oxidation of this compound.[4]

Reagents and Equipment:

-

This compound

-

2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)

-

Trichloroisocyanuric acid (TCCA)

-

Dichloromethane (CH₂Cl₂)

-

Round-bottom flask with a magnetic stirrer

-

Standard laboratory glassware for workup and purification

Procedure:

-

In a 50 mL two-necked flask equipped with a condenser, dissolve 0.48 g (0.005 mol) of this compound in 20 mL of dichloromethane.

-

Add 0.008 g (1 mol%) of TEMPO to the solution.

-

Add 1.22 g (0.0053 mol) of TCCA to the reaction mixture.

-

Stir the mixture at room temperature for 6 hours.

-

Monitor the reaction progress by gas chromatography (GC) to confirm the formation of 1,3-difluoroacetone.

-

Upon completion, the reaction mixture can be worked up by washing with a saturated aqueous solution of sodium bicarbonate, followed by water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 1,3-difluoroacetone. Further purification can be achieved by distillation.

Visualizations

Metabolic Pathway of this compound

Caption: Metabolic activation of this compound to a toxic inhibitor.

Experimental Workflow for the Oxidation of this compound

Caption: Workflow for the TEMPO-catalyzed oxidation of this compound.

Conclusion

This compound is a versatile fluorinated building block with well-defined reactivity centered around its hydroxyl group. Its stability is pH-dependent, showing degradation in alkaline media. The oxidation to 1,3-difluoroacetone is a key chemical transformation, and its metabolic conversion to a potent enzyme inhibitor highlights its biological significance. The experimental protocols and data presented in this guide provide a solid foundation for researchers and professionals working with this compound, enabling its safe handling and effective utilization in chemical synthesis and drug development endeavors.

References

- 1. chemistry.du.ac.in [chemistry.du.ac.in]

- 2. Halohydrin - Wikipedia [en.wikipedia.org]

- 3. Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. The biochemical toxicology of this compound, the major ingredient of the pesticide gliftor: the potential of 4-methylpyrazole as an antidote - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of 1,3-Difluoro-2-propanol: A Technical Guide

Abstract: This document provides a comprehensive technical overview of the toxicological profile of 1,3-Difluoro-2-propanol (CAS No. 453-13-4). It is intended for researchers, scientists, and professionals in drug development and chemical safety. This guide details the compound's mechanism of action, metabolic pathways, acute toxicity, and genotoxic potential, presenting quantitative data in tabular format and illustrating key processes with diagrams.

Chemical Identity and Use

This compound is a fluorinated organic compound primarily known for its use as a potent rodenticide.[1] It is the main active ingredient in the pesticide product Gliftor, which was used extensively in the former USSR.[1][2] Its high toxicity stems from its action as a metabolic poison that disrupts cellular energy production.[1]

| Property | Value | Reference |

| CAS Number | 453-13-4 | [3] |

| Molecular Formula | C₃H₆F₂O | [3] |

| Molecular Weight | 96.08 g/mol | [3] |

| Synonyms | 1,3-Difluoropropan-2-ol, Gliftor | [1][4][5] |

| Appearance | Colorless or yellowish transparent liquid | [6] |

| Boiling Point | 54-55 °C @ 34 mmHg | |

| Density | 1.24 g/mL at 25 °C |

Mechanism of Action and Metabolism

The toxicity of this compound is not direct but is a result of "lethal synthesis," where the compound is metabolized into a highly toxic substance.

2.1 Metabolic Activation The metabolic activation of this compound is a critical two-step process primarily occurring in the liver and kidneys.

-

Oxidation: The parent compound is first oxidized to 1,3-difluoroacetone (B1216470). This conversion is the rate-limiting step in the toxic pathway and is catalyzed by NAD+-dependent alcohol dehydrogenase (ADH).[2][7]

-

Conversion to Fluorocitrate: Subsequently, 1,3-difluoroacetone is further metabolized to (-) erythrofluorocitrate.[2][7]

2.2 Disruption of the Citric Acid Cycle The resulting metabolite, (-) erythrofluorocitrate, is a potent inhibitor of aconitate hydratase (aconitase), a key enzyme in the citric acid cycle.[2] This inhibition blocks the conversion of citrate (B86180) to isocitrate, leading to a significant accumulation of citrate in tissues, particularly the kidney, and a subsequent collapse of cellular energy metabolism.[2] This mechanism is similar to that of the well-known poison sodium fluoroacetate (B1212596) (Compound 1080).[1]

Caption: Metabolic activation of this compound and its toxic action.

Toxicological Data

3.1 Acute Toxicity this compound exhibits high acute toxicity through oral, dermal, and inhalation routes of exposure.[4][6] It can be absorbed through the skin and cause poisoning and death via the digestive system, respiratory system, or skin contact.[6] The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[4]

Table 1: Acute Oral LD₅₀ Data

| Species | LD₅₀ (mg/kg) | Reference |

|---|---|---|

| Brown Rabbits | 30.0 | [6] |

| Dauri Pika | 3.38 | [6] |

| Prairie Chinchilla | 4.5 | [6] |

| Long-Scratched Gerbils | 10.0 | [6] |

| Chinese Zokor | 2.8 | [6] |

| Guinea Pigs | 4.0 | [6] |

| Chicken | 1500 | [6] |

| Duck | 2000 |[6] |

3.2 Genotoxicity and Carcinogenicity Available studies indicate that this compound is not genotoxic.[6] Standard genotoxicity assays, including the Ames test, the micronucleus test in mouse bone marrow cells, and the chromosome aberration test in mouse testicular cells, have all yielded negative results.[6] This profile is notably different from its chlorinated analog, 1,3-dichloro-2-propanol (B29581), which has been shown to be genotoxic and carcinogenic.[8][9] No data on the carcinogenicity of this compound were identified.

3.3 Hazard Identification The compound is classified under the Globally Harmonized System (GHS) with several hazard statements.

Table 2: GHS Hazard Classifications

| Hazard Code | Description | Reference |

|---|---|---|

| H226 | Flammable liquid and vapor | [4][10] |

| H302 | Harmful if swallowed | [10] |

| H312 | Harmful in contact with skin | [10] |

| H315 | Causes skin irritation | [4][10] |

| H319 | Causes serious eye irritation | [4][10] |

| H332 | Harmful if inhaled | [10] |

| H335 | May cause respiratory irritation | |

Key Experimental Protocols

Detailed experimental protocols are proprietary to the conducting laboratories. However, the methodologies can be summarized based on the published literature.

4.1 In Vivo Metabolic and Toxicity Studies The primary mechanism of action was elucidated through in vivo studies in rats.

-

Objective: To determine the metabolic fate and toxic effects of this compound administration.

-

Model: Male Wistar rats.[2]

-

Methodology:

-

Dosing: A single dose of this compound (e.g., 100 mg/kg body weight) was administered to the animals.[2]

-

Observation: Animals were observed for clinical signs of poisoning.

-

Sample Collection: At specific time points (e.g., after a 3-hour lag phase), tissues such as the kidney were collected.[2]

-

Biochemical Analysis: Tissue homogenates were analyzed to quantify the accumulation of key metabolites, particularly citrate, to confirm the inhibition of the citric acid cycle.[2]

-

-

Endpoint: A significant accumulation of citrate in the kidney was the primary biomarker of toxicity.[2]

Caption: A generalized workflow for an in vivo toxicological assessment.

4.2 Genotoxicity Assays As reported, a battery of tests was used to assess the genotoxic potential of this compound.[6]

-

Ames Test (Bacterial Reverse Mutation Test): This test uses various strains of Salmonella typhimurium with mutations in the histidine synthesis operon. A negative result indicates the chemical does not cause gene mutations by base-pair substitutions or frameshifts.

-

Micronucleus Test (in vivo): This assay assesses chromosomal damage. Mice are treated with the test compound, and their bone marrow cells are examined for micronuclei, which are fragments of chromosomes left behind after cell division. A negative result indicates the compound is not clastogenic (does not break chromosomes).[6]

-

Chromosome Aberration Test (in vivo): This test evaluates the ability of a substance to induce structural changes in chromosomes of mouse testicular cells. A negative result provides further evidence that the compound is not clastogenic.[6]

Antidotal Treatment

The understanding of this compound's metabolic activation provides a clear strategy for antidotal treatment. 4-Methylpyrazole (fomepizole) , a known inhibitor of alcohol dehydrogenase, has been identified as a potential antidote.[2] By inhibiting the initial, rate-limiting oxidation of this compound to 1,3-difluoroacetone, 4-Methylpyrazole prevents the "lethal synthesis" of (-) erythrofluorocitrate.[2][7] In rat models, pre-treatment with 4-Methylpyrazole eliminated signs of poisoning and prevented the accumulation of citrate and fluoride.[2]

Conclusion

This compound is a highly toxic compound that acts via metabolic activation to (-) erythrofluorocitrate, a potent inhibitor of the citric acid cycle. Its toxicity is acute and can occur through multiple exposure routes. While its acute toxicity is high, available data suggest it does not possess genotoxic potential, distinguishing it from its chlorinated analog. The mechanism of toxicity points to the effective use of alcohol dehydrogenase inhibitors like 4-Methylpyrazole as a specific antidote. This profile underscores the importance of understanding metabolic pathways in assessing chemical toxicity.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. The biochemical toxicology of this compound, the major ingredient of the pesticide gliftor: the potential of 4-methylpyrazole as an antidote - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. fishersci.com [fishersci.com]

- 5. This compound [webbook.nist.gov]

- 6. chembk.com [chembk.com]

- 7. The mode of toxic action of the pesticide gliftor: the metabolism of 1,3-difluoroacetone to (-)-erythro-fluorocitrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Genotoxicity of 1,3-dichloro-2-propanol in the SOS chromotest and in the Ames test. Elucidation of the genotoxic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. oehha.ca.gov [oehha.ca.gov]

- 10. This compound | C3H6F2O | CID 67985 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Metabolism and Breakdown Products of 1,3-Difluoro-2-propanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Difluoro-2-propanol, a fluorinated organic compound, undergoes a specific and toxicologically significant metabolic pathway. This technical guide provides a comprehensive overview of the biotransformation of this compound, detailing its breakdown products and the enzymes responsible for its metabolism. The primary metabolic cascade involves the oxidation of this compound to 1,3-difluoroacetone (B1216470), which is subsequently converted to the potent aconitase inhibitor, (-)-erythro-fluorocitrate. This process ultimately leads to the disruption of the citric acid cycle and the release of free fluoride (B91410) ions, contributing to its cellular toxicity. This document summarizes the key metabolic steps, enzymatic players, and known inhibitors, presenting the information in a structured format for researchers and professionals in the fields of toxicology, pharmacology, and drug development.

Introduction

This compound is a metabolic poison known for its use as a rodenticide, with a mechanism of action that involves the disruption of the citric acid cycle. Its toxicity is not inherent to the parent compound but arises from its metabolic activation to potent enzymatic inhibitors. Understanding the metabolic fate of this compound is crucial for elucidating its toxicological profile and for the development of potential antidotes. This guide synthesizes the available scientific literature to provide a detailed account of its metabolism and breakdown products.

Metabolic Pathway of this compound

The metabolism of this compound proceeds through a two-step enzymatic process, leading to the formation of toxic metabolites.

Step 1: Oxidation to 1,3-Difluoroacetone

The initial step in the biotransformation of this compound is its oxidation to 1,3-difluoroacetone. This reaction is catalyzed by an NAD⁺-dependent alcohol dehydrogenase.[1]

Step 2: Conversion to (-)-erythro-fluorocitrate and Fluoride Release

Following its formation, 1,3-difluoroacetone is further metabolized to (-)-erythro-fluorocitrate.[1] This conversion is a critical step in the toxication pathway, as (-)-erythro-fluorocitrate is a potent inhibitor of aconitate hydratase (aconitase), a key enzyme in the citric acid cycle. The inhibition of aconitase leads to an accumulation of citrate (B86180) in tissues, particularly the kidneys.[1]

In addition to the formation of (-)-erythro-fluorocitrate, the metabolism of this compound also results in the release of free fluoride ions. This defluorination process is attributed to the activity of microsomal monooxygenases.[1]

The overall metabolic pathway can be visualized as follows:

References

A Historical and Technical Guide to 1,3-Difluoro-2-propanol: From Discovery to Modern Understanding

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Difluoro-2-propanol, a deceptively simple organofluorine compound, holds a significant place in the history of both organic synthesis and toxicology. This technical guide provides an in-depth historical and scientific overview of this molecule, detailing its discovery, synthesis, physicochemical properties, and biological activities. Particular emphasis is placed on its application as a rodenticide and the biochemical mechanisms underlying its toxicity. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development and toxicology.

Historical Context: The Dawn of Organofluorine Chemistry

The synthesis and study of this compound are rooted in the broader history of organofluorine chemistry. The introduction of fluorine into organic molecules began in the mid-19th century, with early pioneers like Dumas, Péligot, and Borodin laying the groundwork.[1] Alexander Borodin, in 1862, is credited with the first nucleophilic substitution to form an organofluorine compound.[1] However, the field remained relatively niche due to the challenges of handling highly reactive fluorinating agents.[1]

A significant breakthrough came in 1892 when the Belgian chemist Frédéric Jean Edmond Swarts developed a reliable method for introducing fluorine into organic compounds by reacting alkyl chlorides or bromides with metal fluorides like antimony trifluoride.[2][3][4] This "Swarts reaction" opened the door for the synthesis of a wide array of new fluorinated compounds and is a cornerstone in the history of organofluorine chemistry.[2][3][4] While the exact date and discoverer of this compound are not prominently documented, its synthesis became feasible through the application of such pioneering fluorination techniques.

Physicochemical and Spectroscopic Data

This compound is a colorless to yellowish liquid with a molecular formula of C₃H₆F₂O and a molecular weight of 96.08 g/mol .[5][6] A summary of its key physical and spectroscopic properties is presented in the tables below for easy reference and comparison.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 453-13-4 | [6] |

| Molecular Formula | C₃H₆F₂O | [6] |

| Molecular Weight | 96.08 g/mol | [6] |

| Density | 1.24 g/mL at 25 °C | |

| Boiling Point | 54-55 °C at 34 mmHg | [7] |

| Refractive Index (n20/D) | 1.373 | [7] |

| Flash Point | 42 °C (108 °F) | [7] |

| Solubility | Soluble in DMSO and Methanol | [7] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data Points | Reference(s) |

| ¹H NMR | Spectra available. | [8] |

| ¹³C NMR | Spectra available. | [9] |

| Mass Spectrometry (GC-MS) | Top m/z peaks: 63, 43, 15. | [5] |

| Infrared (IR) Spectroscopy | Spectra available. | [5] |

Synthesis of this compound: Experimental Protocols

The most common and historically significant method for the synthesis of this compound involves the reaction of epichlorohydrin (B41342) with hydrogen fluoride (B91410). This reaction proceeds via the ring-opening of the epoxide by the fluoride ion, followed by nucleophilic substitution of the chlorine atom.

Experimental Protocol: Synthesis from Epichlorohydrin and Hydrogen Fluoride

Materials:

-

Epichlorohydrin

-

Anhydrous Hydrogen Fluoride (HF)

-

Suitable reaction vessel (e.g., a pressure reactor made of HF-resistant material)

-

Neutralizing agent (e.g., sodium bicarbonate solution)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, a pressure reactor is charged with epichlorohydrin.

-

Addition of HF: Anhydrous hydrogen fluoride is carefully added to the reactor. The molar ratio of HF to epichlorohydrin is crucial and should be optimized for the specific reaction scale. The reaction is typically exothermic and requires cooling to control the temperature.

-

Reaction Conditions: The reactor is sealed, and the mixture is stirred at a controlled temperature for a specified duration. The optimal temperature and reaction time can vary and should be determined experimentally.

-

Workup: After the reaction is complete, the reactor is cooled, and the excess HF is carefully vented or neutralized. The crude reaction mixture is then slowly added to a stirred, chilled solution of a weak base, such as sodium bicarbonate, to neutralize any remaining acid.

-

Extraction and Drying: The neutralized mixture is extracted with a suitable organic solvent (e.g., diethyl ether). The organic layers are combined and washed with brine, then dried over anhydrous magnesium sulfate (B86663).

-

Purification: The solvent is removed by rotary evaporation, and the resulting crude this compound is purified by fractional distillation under reduced pressure to yield the final product.[7]

Note: This is a generalized procedure. The specific reaction conditions, including temperature, pressure, reaction time, and molar ratios, can significantly impact the yield and purity of the product and should be carefully optimized. Handling of anhydrous hydrogen fluoride requires extreme caution and specialized equipment due to its high toxicity and corrosiveness.

Toxicological Profile: A Potent Metabolic Poison

This compound is a highly toxic compound, primarily known for its use as a rodenticide.[6] It is the main active ingredient in the pesticide "Gliftor," which was extensively used in the former USSR and is still approved for use in China.[6] Its toxicity is comparable to that of sodium fluoroacetate (B1212596) (also known as Compound 1080), another notorious rodenticide.[6]

The mechanism of toxicity involves the disruption of the citric acid cycle, a fundamental metabolic pathway for energy production in aerobic organisms.[6]

Metabolic Pathway of this compound

The toxicity of this compound is a result of its metabolic activation to a potent enzyme inhibitor. The key steps in this pathway are:

-

Oxidation: this compound is first oxidized in the body to 1,3-difluoroacetone (B1216470). This conversion is catalyzed by an NAD⁺-dependent alcohol dehydrogenase.[10]

-

Conversion to (-)-erythro-Fluorocitrate: 1,3-difluoroacetone is further metabolized to (-)-erythro-fluorocitrate.[10]

-

Inhibition of Aconitate Hydratase: (-)-erythro-Fluorocitrate is a potent inhibitor of the enzyme aconitate hydratase (also known as aconitase), which is a key enzyme in the citric acid cycle responsible for the isomerization of citrate (B86180) to isocitrate.[10]

-

Citrate Accumulation: The inhibition of aconitate hydratase leads to a buildup of citrate in the cells, which disrupts cellular respiration and energy production, ultimately leading to cell death.[10]

Antidote: 4-Methylpyrazole (B1673528)

Research has shown that 4-methylpyrazole can act as a potential antidote for this compound poisoning.[10] It functions by inhibiting the initial oxidation step, preventing the conversion of this compound to its toxic metabolite, 1,3-difluoroacetone.[10]

Analytical Methodologies

The detection and quantification of this compound are crucial for toxicological studies, environmental monitoring, and quality control. Gas chromatography-mass spectrometry (GC-MS) is a highly effective and sensitive method for this purpose.

Experimental Protocol: GC-MS Analysis

Sample Preparation:

-

Extraction: For aqueous samples, liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) can be employed. The efficiency of extraction may be enhanced by the addition of a salt, such as sodium chloride, to the aqueous phase.

-

Drying: The organic extract is then dried over an anhydrous drying agent like sodium sulfate to remove any residual water.

-

Concentration: The dried extract can be concentrated to a smaller volume to increase the analyte concentration before injection into the GC-MS system.

GC-MS Conditions:

-

Gas Chromatograph: A gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column) is used for separation.

-

Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

-

Injection: A small volume of the prepared sample is injected into the GC inlet, which is maintained at a high temperature to ensure rapid volatilization.

-

Temperature Program: A temperature program is used to ramp the oven temperature, allowing for the separation of this compound from other components in the sample.

-

Mass Spectrometer: The eluent from the GC column is introduced into a mass spectrometer, which is operated in electron ionization (EI) mode.

-

Data Acquisition: The mass spectrometer is set to scan a specific mass-to-charge (m/z) range to detect the characteristic fragment ions of this compound.

Conclusion